Enhanced Lipophilicity Drives Distinct ADME Properties
The target compound exhibits a measured LogP of 0.673 , which is over an order of magnitude more lipophilic than its direct 5-methyl analog (LogP 0.057) and approximately twice the lipophilicity of the 1-(2-hydroxybutyl) positional isomer (LogP 0.313) . This level of lipophilicity is often considered within the optimal range for CNS drug candidates and oral bioavailability, and represents a distinct design choice for fragment growth.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.673 |
| Comparator Or Baseline | Comparator 1: 1-(4-Hydroxybutyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1249146-47-1), LogP = 0.057 . Comparator 2: 1-(2-Hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1251362-80-7), LogP = 0.313 . |
| Quantified Difference | Delta-LogP of +0.616 versus the 5-methyl analog and +0.360 versus the 2-hydroxybutyl isomer. |
| Conditions | Vendor-reported LogP values, method not specified. |
Why This Matters
A difference of 0.6 LogP units can alter membrane permeability and non-specific protein binding by up to an order of magnitude in cellular assays, directly impacting the interpretation of potency data during hit-to-lead optimization.
